molecular formula C10H20N2O B7473843 1-Cyclopentyl-3-(2-methylpropyl)urea

1-Cyclopentyl-3-(2-methylpropyl)urea

Cat. No.: B7473843
M. Wt: 184.28 g/mol
InChI Key: XYZNYGBTYUPFDQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(2-methylpropyl)urea is a urea derivative characterized by a cyclopentyl group attached to one nitrogen atom and a 2-methylpropyl (isobutyl) group on the adjacent nitrogen of the urea core. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which influence their solubility, stability, and biological interactions.

The synthesis of similar urea derivatives, such as compound 4c (1-Cyclopentyl-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea), involves reacting amines with isocyanates under controlled conditions, yielding products with high purity (86% yield for 4c) . The cyclopentyl group contributes steric bulk, while the 2-methylpropyl substituent introduces branching, which may enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

1-cyclopentyl-3-(2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)7-11-10(13)12-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZNYGBTYUPFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(2-methylpropyl)urea typically involves the reaction of cyclopentylamine with isobutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Cyclopentylamine} + \text{Isobutyl isocyanate} \rightarrow \text{this compound} ]

The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(2-methylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The urea moiety can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic reagents can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-Cyclopentyl-3-(2-methylpropyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2-methylpropyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Estimated Physico-Chemical Properties :

  • Molecular Formula : C₁₀H₂₀N₂O
  • Molecular Weight : 184.28 g/mol (calculated).
  • Functional Groups : Urea core (NH–CO–NH), cyclopentyl (C₅H₉), and 2-methylpropyl (C₄H₉).

Comparison with Similar Compounds

Structural Analogs in Urea Derivatives

Compound 4c (Antiproliferative Agent)

  • Structure: Features a cyclopentyl group and a complex azetidinone ring with fluorophenyl/methoxyphenyl substituents .
  • Molecular Weight : ~440–450 g/mol (estimated based on formula).
  • Activity : Demonstrated antiproliferative properties, likely due to aromatic interactions with cellular targets.
  • Key Differences: The azetidinone and aromatic groups in 4c enhance binding affinity compared to the simpler 1-Cyclopentyl-3-(2-methylpropyl)urea.

1-tert-Butyl-3-[(11-sulfanylundecyl)oxy]urea

  • Structure : Incorporates a tert-butyl group and a sulfanylundecyl chain .
  • Molecular Weight : 217.26 g/mol.
  • The sulfanyl group introduces sulfur-based reactivity, absent in the target compound.

Non-Urea Compounds with 2-Methylpropyl Substituents

Etofenprox (Pyrethroid Insecticide)

  • Structure : Contains a 2-methylpropyl ether linkage and aromatic groups .
  • Molecular Weight : 376.49 g/mol.
  • Activity : Insecticidal via sodium channel modulation.
  • Key Differences : As an ether, Etofenprox lacks hydrogen-bonding capacity, contrasting with urea derivatives’ biological interaction mechanisms.

Isobutyl Methyl Methylphosphonate

  • Structure : Phosphonate ester with a 2-methylpropyl group .
  • Molecular Formula : C₆H₁₅O₃P.
  • Key Differences : The phosphonate core confers hydrolytic stability, whereas urea derivatives are more prone to enzymatic degradation.

Antifungal Agents with 2-Methylpropyl Motifs

identifies compounds like [1,2-a]pyrazine-1,4-dione-hexahydro-3-(2-methylpropyl)-pyrrolo, where the 2-methylpropyl group may enhance membrane permeability in antifungal activity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Functional Group Activity Source
This compound 184.28 (calc.) Cyclopentyl, 2-methylpropyl Urea Unknown N/A
Compound 4c (Antiproliferative) ~440–450 (est.) Cyclopentyl, azetidinone, aromatics Urea Antiproliferative
Etofenprox 376.49 2-Methylpropyl ether, aromatics Ether Insecticidal
1-tert-Butyl-3-[(11-sulfanylundecyl)oxy]urea 217.26 tert-Butyl, sulfanylundecyl Urea Not specified

Table 2: Substituent Impact on Properties

Substituent Compound Example Effect on Properties
Cyclopentyl Target compound, 4c Increases lipophilicity and steric hindrance; may reduce solubility in polar solvents.
2-Methylpropyl Target compound, Etofenprox Enhances metabolic stability and membrane permeability due to branching.
tert-Butyl 1-tert-Butyl urea Greater steric bulk compared to cyclopentyl; lowers solubility.

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